molecular formula C20H19Cl2NO2 B104223 Oxaziclomefone CAS No. 153197-14-9

Oxaziclomefone

Cat. No. B104223
CAS RN: 153197-14-9
M. Wt: 376.3 g/mol
InChI Key: FCOHEOSCARXMMS-UHFFFAOYSA-N
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Description

Oxaziclomefone (OXC) is an organic compound belonging to the class of heterocyclic compounds. It is a tricyclic heterocyclic compound containing a nitrogen atom in the ring structure. It is a colorless, odorless and tasteless solid that is insoluble in water and has a low melting point. OXC is a versatile compound that has been used in a variety of scientific research applications. OXC is known to possess a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, and anti-inflammatory activities.

Scientific Research Applications

Herbicidal Applications in Agriculture

  • Oxaziclomefone is recognized as an effective herbicide, particularly in agricultural settings. A study highlighted its efficacy in controlling annual grassy weeds in direct seeding fields of paddy rice. It was found that 30% this compound SC could control weeds like Leptochloa chinensis and Echinochloa crusgalli effectively. The control against grassy weeds and sedges was over 85% and 75%-85%, respectively, though it was less effective against broad-leaved weeds (Zhong Guo-hua, 2011).

Effects on Plant Cell Expansion

  • This compound has been studied for its impact on plant cell growth, particularly in maize cell cultures. It inhibits cell expansion without affecting turgor pressure or wall acidification, suggesting changes in wall extensibility as the primary mechanism. This herbicide doesn't influence major biochemical processes related to wall extension, making it a valuable tool for studying primary cell wall physiology (N. O'Looney & S. Fry, 2005).

Environmental Persistence and Safety

  • The environmental impact and safety of this compound have been examined. Studies on its dissipation in soil, water, and rice plants indicate that it has mean half-lives of 11.3 days in water, 37 days in soil, and 4.4 days in rice plants. At harvest, its residue levels in soil, straw, rice hull, and husked rice were below the maximum residue level set by Japan and Korea, suggesting safe application in rice fields under recommended conditions (Hongwu Liang et al., 2011).

Mechanism of Action

Target of Action

Oxaziclomefone, also known as OAC, is a potent new herbicide that primarily targets the process of cell expansion, especially in roots and cell cultures of gramineous monocots . The primary target of OAC is the cell wall, specifically the pectin-hemicellulose-cellulose wall, which is unique to plants and indispensable for plant growth .

Mode of Action

OAC operates by inhibiting cell expansion without affecting the turgor in cultured maize cells . This implies that OAC must either inhibit wall-loosening or promote wall-tightening .

Biochemical Pathways

These are proposed wall-tightening and -loosening activities, respectively .

Pharmacokinetics

The pharmacokinetics of OAC, particularly its adsorption-desorption and migration behaviors, have been studied in different agricultural soils . All the soils tested showed high adsorption capacity for OAC, with similar adsorption rates at 84.48%-96.70% . The retention factor in the soil thin-layer plates ranges from 0.083 to 0.250 and the retention factor 0-10 cm layer of the soil column was >50

Result of Action

The primary result of OAC’s action is a decrease in wall extensibility without influencing the synthesis or post-synthetic modification of major architectural wall components, or the redox environment of the apoplast . This leads to inhibited cell expansion, especially in roots and cell cultures of gramineous monocots .

Action Environment

Environmental factors play a significant role in the action of OAC. This means it poses a low potential threat of contaminating surface water and groundwater . Therefore, the soil type and its properties can significantly influence the action, efficacy, and stability of OAC .

Safety and Hazards

Oxaziclomefone is very toxic to aquatic life with long-lasting effects . It may cause damage to organs (liver, kidneys) through prolonged or repeated exposure . It is advised to avoid release to the environment, avoid breathing dust, and avoid contact with skin, eyes, and clothing .

Future Directions

Oxaziclomefone has low mobility in different soils and is not easily leached, posing a low potential threat of contaminating surface water and groundwater . This suggests that future research could focus on further understanding its environmental impact and exploring its use in different agricultural contexts.

Biochemical Analysis

Biochemical Properties

Oxaziclomefone interacts with various biochemical reactions. It has been found to inhibit cell expansion, especially in roots and cell cultures of gramineous monocots

Cellular Effects

This compound has a significant impact on cell function. It inhibits cell expansion without affecting turgor in cultured maize cells . This suggests that this compound may inhibit wall-loosening or promote wall-tightening .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the cell wall. It decreases wall extensibility without influencing the synthesis or post-synthetic modification of major architectural wall components, or the redox environment of the apoplast .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows high adsorption rates in different agricultural soils

Transport and Distribution

This compound has low mobility in different soils and is not easily leached This suggests that it may be transported and distributed within cells and tissues in a similar manner

properties

IUPAC Name

3-[2-(3,5-dichlorophenyl)propan-2-yl]-6-methyl-5-phenyl-2H-1,3-oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO2/c1-13-18(14-7-5-4-6-8-14)19(24)23(12-25-13)20(2,3)15-9-16(21)11-17(22)10-15/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOHEOSCARXMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(CO1)C(C)(C)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057983
Record name Oxaziclomefone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153197-14-9
Record name Oxaziclomefone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153197-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxaziclomefone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153197149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaziclomefone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1,3-Oxazin-4-one, 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-2,3-dihydro-6-methyl-5-phenyl
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OXAZICLOMEFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O05VST8NA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Then, a mixture of 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one (0.65 g) and N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine (0.65 g) said above was refluxed at 150° C. for 30 minutes for reaction. The reaction mixture was subjected to recrystallization from a mixed solvent of hexane and ethyl acetate to obtain the captioned compound (0.90 g).
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine
Quantity
0.65 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one (0.65 g) and N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethyl amine (compound of Example 4) (0.65 g) was heated at 150° C. for 30 minutes for reaction. The reaction mixture was recrystallized from a mixed solvent composed of hexane and ethyl acetate to obtain the captioned compound (0.90 g).
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethyl amine
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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